molecular formula C16H26N2 B12917424 N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-55-2

N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12917424
CAS No.: 820984-55-2
M. Wt: 246.39 g/mol
InChI Key: GOGYHBNAZGAETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in the development of novel biologically active compounds . The pyrrolidine ring's three-dimensional, non-planar structure and sp 3 -hybridization allow for efficient exploration of pharmacophore space and can positively influence a molecule's solubility and other physicochemical parameters, which are critical for optimizing the pharmacokinetic profiles of drug candidates . The specific substitution pattern on the pyrrolidine nitrogen with butyl and 4-methylbenzyl groups makes this compound a valuable intermediate for synthetic organic chemistry. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the design of new chemical entities for pharmacological screening. As a building block, it can be used to create more complex molecules targeting a range of biological pathways. The presence of the 4-methylphenyl group is a feature seen in compounds with various bioactivities, suggesting its potential utility in developing targeted therapies . Application Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

820984-55-2

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3

InChI Key

GOGYHBNAZGAETG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidin-3-amine Core

The pyrrolidin-3-amine scaffold can be synthesized via:

This step is crucial to obtain the chiral or racemic pyrrolidine ring with an amine at the 3-position, which serves as the nucleophilic site for subsequent alkylations.

N-Alkylation Procedures

The key step in preparing this compound is the selective N-alkylation of the pyrrolidine nitrogen. Two alkyl groups are introduced:

  • Butyl group : Typically introduced via reaction with butyl halides (e.g., butyl bromide or butyl chloride) under basic conditions.
  • 4-Methylbenzyl group : Introduced by reaction with 4-methylbenzyl halides (e.g., 4-methylbenzyl chloride or bromide).

Typical conditions:

  • Use of a base such as potassium carbonate or sodium hydride to deprotonate the amine.
  • Solvents like dimethylformamide (DMF) or acetonitrile.
  • Controlled temperature (room temperature to reflux) to optimize selectivity and yield.

Example reaction scheme:

Reagent Conditions Yield (%) Notes
Pyrrolidin-3-amine + Butyl bromide + K2CO3 DMF, 80 °C, 12 h 70-85% Selective monoalkylation on nitrogen
Intermediate + 4-Methylbenzyl chloride + NaH Acetonitrile, RT, 6 h 65-80% Avoids over-alkylation

This stepwise alkylation ensures the formation of the tertiary amine with both substituents attached to the nitrogen atom.

Alternative Synthetic Routes

  • Reductive amination of N-butylpyrrolidin-3-amine with 4-methylbenzaldehyde under reducing conditions (e.g., sodium triacetoxyborohydride) can also be employed to introduce the 4-methylbenzyl group in a single step.
  • Nucleophilic substitution on preformed N-butylpyrrolidin-3-amine with 4-methylbenzyl halides under mild conditions.

These methods may offer advantages in terms of fewer steps and milder reaction conditions but require careful control to avoid side reactions.

Research Findings and Optimization

Reaction Yields and Purity

Method Yield (%) Purity (%) Remarks
Stepwise alkylation (Butyl then 4-methylbenzyl) 65-85 >95 High selectivity, scalable
Reductive amination with 4-methylbenzaldehyde 60-75 90-95 Requires careful control of reducing agent
Direct nucleophilic substitution 55-70 90 Risk of over-alkylation

Reaction Conditions Impact

  • Use of anhydrous solvents and inert atmosphere improves yield and purity.
  • Temperature control is critical to minimize side products.
  • Base choice affects selectivity; potassium carbonate is preferred for mild conditions, while sodium hydride offers stronger deprotonation but requires careful handling.

Purification Techniques

  • Flash column chromatography using petroleum ether/ethyl acetate mixtures is effective.
  • Crystallization from suitable solvents can yield high-purity product.
  • Characterization by NMR, mass spectrometry, and melting point confirms structure and purity.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Notes
1 Pyrrolidin-3-amine synthesis Amino alcohols or 3-pyrrolidinone + NH3 Reductive amination or ring closure 70-90 Chiral control possible
2 N-Butylation Butyl bromide + K2CO3 DMF, 80 °C, 12 h 70-85 Selective monoalkylation
3 N-(4-methylbenzyl)ation 4-Methylbenzyl chloride + NaH Acetonitrile, RT, 6 h 65-80 Avoids over-alkylation
Alternative Reductive amination N-butylpyrrolidin-3-amine + 4-methylbenzaldehyde + NaBH(OAc)3 DCM, RT, 12 h 60-75 One-step alkylation

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research has indicated that N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine exhibits significant biological activities, particularly in the context of drug metabolism and receptor interaction.

Key Findings:

  • PXR Binding: Studies have shown that derivatives of this compound can interact with the Pregnane X receptor (PXR), a critical regulator of drug metabolism. Modifications to the compound's structure can enhance or diminish its binding affinity, affecting its pharmacological profile .
  • Anti-inflammatory Potential: Related compounds have demonstrated anti-inflammatory effects through inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields:

Potential Uses:

  • Cancer Treatment: Some studies suggest that modifications of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .
  • Neurological Disorders: Given its ability to interact with receptors involved in neurotransmission, there may be applications in treating neurological disorders, although further research is required to establish efficacy.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study ADrug MetabolismDemonstrated modulation of PXR activity with derivatives showing varying binding affinities.
Study BAnti-inflammatory EffectsCompounds derived from this structure showed significant inhibition of COX enzymes in vitro.
Study CCancer ResearchInvestigated the inhibitory effects on tumor cell lines, indicating potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The following compounds share structural motifs such as tertiary amine groups, heterocyclic cores, or alkyl/aryl substituents, enabling comparative analysis:

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Core Structure : Pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms).
  • Substituents :
    • 3-Methyl group.
    • 1-Pyridin-3-yl group (aromatic nitrogen-containing substituent).
    • 4-Cyclopropylamine group.
  • Key Data :
    • Melting point: 104.0–107.0°C.
    • HRMS (ESI): m/z 215 ([M+H]⁺).
    • Synthesis: Copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine .
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Core Structure : Pyrazole.
  • Substituents :
    • 3-Methyl group.
    • 1-Pyridin-3-yl group.
    • 4-Amine group with 3-(methylthio)propyl chain.
  • Key Data :
    • IR absorption at 3298 cm⁻¹ (N–H stretch).
    • Synthesis: Similar coupling methodology with modified amine reagents .
N-substituted Tetrahydro-2H-pyran-4-amine Derivatives
  • Example 13 :
    • Core Structure : Tetrahydro-2H-pyran (six-membered oxygen-containing heterocycle).
    • Substituents :
  • Isopropyl and phenyl-dihydropyridinyl groups on a cyclopentane backbone.
    • Key Data : Molecular mass 411.1 (C₂₆H₃₈N₂O₂) .
  • Example 14 :
    • Core Structure : Tetrahydro-2H-pyran.
    • Substituents : Phenylpiperidinyl and isopropyl groups.
    • Synthesis : Hydrogenation of Example 13 using Pd/C under H₂ .
N-{cis-3-[(Butylsulfonyl)methyl]cyclobutyl}-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Core Structure : Pyrrolo[2,3-d]pyrimidine (fused bicyclic system with pyrrolidine and pyrimidine).
  • Substituents :
    • Butylsulfonylmethyl and cyclobutyl groups.
  • Synthesis : DBU-mediated alkylation with 1-butanethiol .
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine
  • Core Structure: Tetrahydroquinoline (fused benzene and piperidine rings).
  • Substituents :
    • Butyl group on the piperidine nitrogen.
    • Morpholinylpropylamine chain.
  • Applications: Potential pharmaceutical intermediate (exact use unspecified) .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Synthesis Method Physicochemical Properties
N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine Pyrrolidine Butyl, 4-methylbenzyl Not described in evidence Not reported
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, pyridinyl, methyl CuBr-mediated coupling M.p. 104–107°C; HRMS m/z 215
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Methylthiopropyl, pyridinyl, methyl Amine alkylation IR: 3298 cm⁻¹ (N–H)
Example 13 Tetrahydro-2H-pyran Isopropyl, phenyl-dihydropyridinyl Multi-step coupling Mass: 411.1
Example 14 Tetrahydro-2H-pyran Phenylpiperidinyl, isopropyl Hydrogenation of Example 13 Mass: 399.2
Pyrrolo[2,3-d]pyrimidin-4-amine derivative Pyrrolo[2,3-d]pyrimidine Butylsulfonyl, cyclobutyl DBU/1-butanethiol alkylation Not reported
Tetrahydroquinoline derivative Tetrahydroquinoline Butyl, morpholinylpropyl Not detailed Lab use only (no data provided)

Key Observations

Pyrazole derivatives exhibit aromaticity, likely enhancing stability compared to saturated pyrrolidine.

Substituent Effects: Bulky substituents (e.g., 4-methylbenzyl in the target compound vs. phenyl-dihydropyridinyl in Example 13 ) may sterically hinder reactivity or modulate solubility.

Synthesis Strategies :

  • Copper-mediated coupling and hydrogenation are common for introducing amine and aromatic groups.
  • The target compound’s synthesis might require alkylation of pyrrolidin-3-amine with butyl and 4-methylbenzyl halides, though direct evidence is lacking.

Biological Activity

N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive overview.

Structural Characteristics

This compound has the molecular formula C16H26N2C_{16}H_{26}N_{2} and a molecular weight of approximately 246.391 g/mol. The compound features a butyl group, a pyrrolidine ring, and a 4-methylphenyl group, which contribute to its unique properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps that may include:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is synthesized through cyclization reactions.
  • Alkylation : The butyl group is introduced via alkylation reactions, enhancing the compound's solubility and stability.
  • Methylation : The 4-methylphenyl group is added to complete the synthesis.

These steps are critical for ensuring the purity and efficacy of the final product.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its structural similarities with other biologically active compounds highlight its potential pharmacological relevance.

Compound Name Structural Features Unique Aspects
N-(4-fluorophenyl)methyl-pyrrolidin-3-aminePyrrolidine ring with a fluorophenyl groupEnhanced binding affinity due to fluorine substitution
N-(3-chloro-2-methylphenyl)-pyrrolidin-3-amineContains a chlorophenyl groupDifferent reactivity profile due to chlorine presence
N-butyl-N-(4-chlorophenyl)methyl-piperidin-4-aminePiperidine instead of pyrrolidineVariations in biological activity due to ring structure change

The presence of the butyl group is particularly noteworthy as it enhances solubility, which is crucial for bioavailability in pharmacological applications.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : A two-step approach is often employed:

Alkylation : React pyrrolidin-3-amine with 4-methylbenzyl chloride in the presence of a base (e.g., cesium carbonate) to form the intermediate N-[(4-methylphenyl)methyl]pyrrolidin-3-amine .

N-Butylation : Use n-butyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dichloromethane to introduce the butyl group.

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yields can be improved by optimizing stoichiometry (1.2–1.5 equivalents of alkylating agents) and temperature (40–60°C) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards.
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylbenzyl group) .
  • Mass Spectrometry : HRMS-ESI to confirm molecular ion [M+H]+^+ (expected m/z: calculated for C16_{16}H26_{26}N2_2).
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Targeted Assays :

  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™), given structural similarity to pyrrolidine-based inhibitors .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) using 3^3H-labeled ligands.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

  • Protocol :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect 2θ angles up to 50°.

Refinement : Process data with SHELXL (space group determination, R-factor < 0.05) .

  • Interpretation : ORTEP-3 software generates thermal ellipsoid plots to visualize bond lengths/angles and confirm the absence of torsional strain .

Q. What strategies address contradictions in biological activity data across different studies?

  • Root-Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .
  • Compound Stability : Assess degradation via LC-MS after 24-hour incubation in assay buffers (pH 7.4, 37°C).
  • Off-Target Effects : Perform selectivity profiling using panels of 50+ kinases or GPCRs .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase; PDB ID: 4EY7). Focus on hydrophobic pockets accommodating the 4-methylphenyl group.

QSAR Analysis : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding mode stability (RMSD < 2.0 Å) .

Methodological Notes

  • Safety : Handle in a fume hood; use nitrile gloves and PPE due to potential irritancy (similar to tert-butyl compounds; see SDS guidelines) .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, solvent grade) and share raw crystallography data (CIF files) via repositories like Cambridge Structural Database .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.